Cas no 326608-91-7 (1-(2-chloro-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid)

1-(2-Chloro-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid is a sulfonamide-based intermediate with potential applications in pharmaceutical and agrochemical synthesis. Its structure features a chloro-nitrobenzenesulfonyl group attached to a piperidine-4-carboxylic acid scaffold, offering reactive sites for further functionalization. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (piperidine) groups enhances its utility in nucleophilic substitution and coupling reactions. The carboxylic acid moiety allows for derivatization into esters, amides, or other derivatives, broadening its synthetic versatility. This compound is particularly valuable in medicinal chemistry for designing protease inhibitors or receptor modulators due to its rigid, polar framework. High purity and consistent reactivity make it a reliable building block for specialized organic synthesis.
1-(2-chloro-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid structure
326608-91-7 structure
Product Name:1-(2-chloro-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid
CAS No:326608-91-7
MF:C12H13ClN2O6S
MW:348.759421110153
CID:3104678
PubChem ID:3861246
Update Time:2025-11-01

1-(2-chloro-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Chloro-5-nitro-benzenesulfonyl)-piperidine-4-carboxylic acid
    • 1-(2-chloro-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid
    • 854-742-2
    • C12H13ClN2O6S
    • 326608-91-7
    • CS-0218212
    • SR-01000027582
    • AKOS000114725
    • SR-01000027582-1
    • Z45524826
    • 1-(2-chloro-5-nitrophenyl)sulfonylpiperidine-4-carboxylic acid
    • EN300-00384
    • BNA60891
    • G34369
    • 1-(2-chloro-5-nitrobenzenesulfonyl)piperidine-4-carboxylicacid
    • Inchi: 1S/C12H13ClN2O6S/c13-10-2-1-9(15(18)19)7-11(10)22(20,21)14-5-3-8(4-6-14)12(16)17/h1-2,7-8H,3-6H2,(H,16,17)
    • InChI Key: ITHNGHSSVLLIAR-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C=C1S(N1CCC(C(=O)O)CC1)(=O)=O)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 348.0182850Da
  • Monoisotopic Mass: 348.0182850Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 535
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 129Ų

1-(2-chloro-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM479802-1g
1-(2-chloro-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid
326608-91-7 95%+
1g
$323 2022-09-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1288882-50mg
1-(2-Chloro-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid
326608-91-7 95%
50mg
¥1612.00 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1288882-100mg
1-(2-Chloro-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid
326608-91-7 95%
100mg
¥1425.00 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1288882-250mg
1-(2-Chloro-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid
326608-91-7 95%
250mg
¥1987.00 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1288882-500mg
1-(2-Chloro-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid
326608-91-7 95%
500mg
¥4089.00 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1288882-1g
1-(2-Chloro-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid
326608-91-7 95%
1g
¥6451.00 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1288882-2.5g
1-(2-Chloro-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid
326608-91-7 95%
2.5g
¥13575.00 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1288882-5g
1-(2-Chloro-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid
326608-91-7 95%
5g
¥18718.00 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1288882-10g
1-(2-Chloro-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid
326608-91-7 95%
10g
¥27739.00 2024-08-02
Enamine
EN300-00384-0.05g
1-(2-chloro-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid
326608-91-7 95.0%
0.05g
$42.0 2025-02-19

1-(2-chloro-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid Related Literature

Additional information on 1-(2-chloro-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid

Recent Advances in the Study of 1-(2-chloro-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid (CAS: 326608-91-7)

1-(2-chloro-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid (CAS: 326608-91-7) is a sulfonamide derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its unique structural features, has been explored as a key intermediate or active moiety in the development of novel therapeutic agents. The presence of both sulfonyl and carboxylic acid functional groups in its structure makes it a versatile building block for the synthesis of biologically active molecules.

Recent studies have focused on the synthetic optimization of 1-(2-chloro-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid, with particular emphasis on improving yield and purity. A 2023 publication in the Journal of Medicinal Chemistry reported a novel, high-yield synthesis route that reduces byproduct formation and enhances scalability. The improved synthetic protocol employs microwave-assisted reactions, which significantly reduce reaction times while maintaining excellent product purity (>98%). These advancements are particularly important for large-scale production and further pharmacological evaluation.

In terms of biological activity, research has demonstrated that derivatives of 1-(2-chloro-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid exhibit promising inhibitory effects against various enzymatic targets. A 2024 study published in Bioorganic & Medicinal Chemistry Letters revealed that structural analogs of this compound show potent inhibition of carbonic anhydrase isoforms, with IC50 values in the low micromolar range. This finding suggests potential applications in the treatment of conditions such as glaucoma, epilepsy, and altitude sickness, where carbonic anhydrase modulation is clinically relevant.

The compound's mechanism of action has been further elucidated through computational modeling studies. Molecular docking simulations indicate that the sulfonamide group of 1-(2-chloro-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid coordinates with zinc ions in the active sites of target enzymes, while the piperidine ring contributes to hydrophobic interactions with protein residues. These insights, published in a 2023 issue of Journal of Molecular Graphics and Modelling, provide valuable structural information for the rational design of more potent derivatives.

Recent patent filings (2023-2024) have highlighted the growing commercial interest in this compound. Several pharmaceutical companies have claimed novel derivatives of 1-(2-chloro-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid for various therapeutic applications, including as potential anticancer agents and anti-inflammatory drugs. The compound's structural flexibility allows for diverse modifications, making it an attractive scaffold for drug development programs targeting multiple disease areas.

Despite these promising developments, challenges remain in the clinical translation of 1-(2-chloro-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid derivatives. Pharmacokinetic studies reported in European Journal of Pharmaceutical Sciences (2024) indicate that some analogs exhibit limited oral bioavailability, necessitating further structural optimization. Current research efforts are focused on improving the drug-like properties of these compounds while maintaining their biological activity, with particular attention to solubility and metabolic stability.

In conclusion, 1-(2-chloro-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid (CAS: 326608-91-7) represents a promising chemical entity with diverse therapeutic potential. The recent advancements in its synthesis, biological evaluation, and mechanistic understanding position this compound as a valuable scaffold for future drug discovery efforts. Ongoing research is expected to yield optimized derivatives with improved pharmacological profiles, potentially leading to novel therapeutic agents in the coming years.

Recommended suppliers
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd